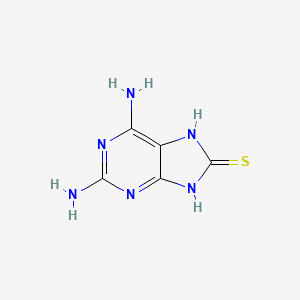

2,6-Diamino-9H-purine-8-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26498. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diamino-7,9-dihydropurine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXYEVRDQVTHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1NC(=S)N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50417907 | |

| Record name | 2,6-Diamino-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462066-71-3 | |

| Record name | 2,6-Diamino-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-9H-purine-8-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2,6 Diamino 9h Purine 8 Thiol

Synthesis of 2,6-Diamino-9H-purine-8-thiol from Precursor Compounds

The construction of the this compound core relies on the cyclization of appropriately substituted pyrimidine (B1678525) precursors. These methods build the imidazole (B134444) portion of the purine (B94841) ring system onto a pre-existing pyrimidine.

Cyclocondensation Approaches utilizing 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) and CS2

A primary and efficient method for the synthesis of this compound involves the cyclocondensation of 2,4,5,6-tetraaminopyrimidine sulfate with carbon disulfide (CS₂). biorxiv.org This reaction provides a direct route to the target compound by forming the C8-thiol functionality during the imidazole ring closure.

The synthesis of PU-SO33, for instance, utilizes this specific reaction, where the cyclocondensation is performed in ethanol (B145695) and results in a quantitative yield of this compound. biorxiv.org The general principle of using carbon disulfide for creating thiol-substituted heterocyclic systems is a well-established strategy in organic synthesis. orgchemres.orgwikipedia.org For example, the reaction of 1,3-diamino propane (B168953) with carbon disulfide is used to prepare 3,4,5,6-tetrahydro-2-pyrimidinethiol, showcasing a similar cyclocondensation mechanism. orgchemres.org

Table 1: Synthesis via Cyclocondensation

| Precursor | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,5,6-tetraaminopyrimidine sulfate | Carbon Disulfide (CS₂) | Ethanol | This compound | Quantitative | biorxiv.org |

Strategies involving 2,4,5-triaminopyrimidine and guanidine (B92328)

Alternative strategies for constructing the purine scaffold often involve the reaction of a substituted pyrimidine with guanidine. While direct synthesis of this compound from 2,4,5-triaminopyrimidine and guanidine is less commonly cited, the underlying chemistry is fundamental to purine synthesis. Guanidine can serve as the source for the N1, C2, and N3 atoms of the purine ring when reacting with a suitable pyrimidine precursor.

Derivatization at the 8-Thiol Position of this compound

The thiol group at the C8 position is a key handle for introducing a wide range of substituents, significantly expanding the chemical diversity of the purine scaffold.

Copper-catalyzed coupling reactions with aryl halides

Copper-catalyzed cross-coupling reactions are a powerful tool for forming carbon-sulfur bonds. This methodology has been successfully applied to this compound for the synthesis of C8-arylthio derivatives. biorxiv.org

In a specific example, the copper-catalyzed coupling of this compound with 3,5-dichloroiodobenzene was achieved, yielding 8-((3,5-dichlorophenyl)thio)-9H-purine-2,6-diamine with a 65% yield. biorxiv.org This type of Ullmann condensation is a general and effective method for linking thiols with aryl halides. caltech.eduorganic-chemistry.org The use of inexpensive copper catalysts, such as CuI, makes this an attractive approach. organic-chemistry.orgresearchgate.net Mechanistic studies suggest these reactions can proceed through a single-electron transfer (SET) pathway, involving radical intermediates, particularly in photoinduced versions of the reaction. organic-chemistry.orgrsc.org

Table 2: C(8) Derivatization via Copper-Catalyzed Coupling

| Purine Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 3,5-dichloroiodobenzene | Copper catalyst | 8-((3,5-dichlorophenyl)thio)-9H-purine-2,6-diamine | 65% | biorxiv.org |

Exploration of C(8)-H direct arylation methods

Direct C-H arylation has emerged as an efficient and atom-economical strategy for creating carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. For the purine core, direct arylation at the C8 position is a well-explored methodology. nih.gov

This approach typically involves a palladium catalyst, often in the presence of a copper(I) co-catalyst (CuI), and a base like cesium carbonate (Cs₂CO₃), to couple the C8-H of a purine with various aryl iodides. nih.gov While this method starts with an 8-H purine rather than an 8-thiol, it represents a convergent alternative for synthesizing 8-arylpurine derivatives. The methodology is noted for its generality and efficiency and has been applied to the regioselective synthesis of 2,6,8-trisubstituted purines. nih.gov This strategy can also be implemented on a solid support. nih.govresearchgate.net

Solid-phase synthesis approaches for C(8) substitution

Solid-phase synthesis offers significant advantages for the creation of chemical libraries of substituted purines by simplifying purification and allowing for high-throughput methodologies. nih.govresearchgate.net Various strategies have been developed for the C8-functionalization of purines on solid supports.

One common approach involves the synthesis of 2,6,8-trisubstituted purines starting from 2,6-dichloropurine (B15474) attached to a resin. researchgate.net In this sequence, the C8 position can be brominated and subsequently used in transition-metal-catalyzed coupling reactions, such as Stille coupling, to introduce aryl, alkenyl, or alkynyl groups. researchgate.net Another powerful solid-phase technique is the direct C(8)-H arylation of purine derivatives immobilized on a resin, which has been optimized for the synthesis of 2,6,8,9-tetrasubstituted purines. nih.govresearchgate.net These solid-phase methods are highly adaptable and have been instrumental in developing libraries of diverse purine-based compounds. grafiati.com

Modifications at the 2-Amino and 6-Amino Positions of this compound

The presence of two amino groups at the C2 and C6 positions of the purine ring offers rich opportunities for chemical modification. These sites can be selectively functionalized to generate a diverse library of derivatives.

Transformation of C2-amino groups to other functionalities

The differential reactivity of the two amino groups on the purine ring allows for selective transformation at the C2 position. A key strategy for this is the diazotization-fluorination reaction. This method exploits the fact that the 2-amino group undergoes diazotization significantly faster—reportedly 15 to 20 times—than the 6-amino group. Treatment of 2,6-diaminopurine (B158960) nucleosides with reagents like tert-butyl nitrite (B80452) in the presence of 70% hydrogen fluoride-pyridine selectively replaces the C2-amino group with fluorine. This yields 2-fluoro-6-aminopurine derivatives, which are valuable intermediates. The strong electronegativity of the newly introduced fluorine atom deactivates the remaining 6-amino group, which often eliminates the need for protecting groups in subsequent synthetic steps.

The diazotization/substitution at the C2 position can also be performed on unprotected nucleosides, which represents a significant process simplification. google.com This transformation, however, requires a specific combination of polar aprotic and nonpolar aprotic organic solvents, as the reaction fails if only one type of solvent is used. google.com Beyond fluorination, the diazotized intermediate can be used in other transformations, such as a Curtius rearrangement. For instance, a 9-benzyl-2,6-bis(ethoxycarbonyl)purine derivative, upon selective hydrolysis and treatment with hydrazine, can be converted to an intermediate hydrazide. cas.cz Subsequent diazotization and heating leads to the formation of 2,6-diamino-9-benzylpurine (B8694545) in good yield. cas.cz

Table 1: Selected Transformations of the C2-Amino Group in 2,6-Diaminopurine Derivatives

| Starting Material | Reagents | Product | Key Finding | Citation |

|---|---|---|---|---|

| 2,6-Diaminopurine nucleoside | tert-butyl nitrite, 70% HF-pyridine | 2-Fluoro-6-aminopurine nucleoside | C2-amino group is 15-20 times more reactive than C6-amino group. | |

| Unprotected 2,6-diaminopurine nucleoside | Diazotization reagents | 2-Halo-6-aminopurine nucleoside | Reaction proceeds in a specific mixture of polar and nonpolar aprotic solvents. | google.com |

| 9-Benzyl-2-(ethoxycarbonyl)-6-(hydrazinocarbonyl)purine | NaNO₂, HCl/H₂O, then heat | 2,6-Diamino-9-benzylpurine | Curtius rearrangement provides a route to re-form the amino group. | cas.cz |

Alkylation and acylation reactions at amino groups

The amino groups of 2,6-diaminopurine and its nucleosides can be functionalized through alkylation and acylation reactions to produce a wide array of substituted derivatives. These reactions can sometimes be directed to a specific position based on reaction conditions or the use of protecting groups. For example, N2-isobutyrylation can be achieved selectively. researchgate.net During solid-phase oligonucleotide synthesis, the acetyl capping step can inadvertently lead to the formation of an N(2)-acetyl-2,6-diaminopurine impurity, demonstrating a side reaction involving acylation. nih.gov

Synthetic strategies have been developed to create libraries of multisubstituted purines. Microwave-assisted protocols allow for the efficient, stepwise substitution of 2,6-dichloropurine, first with a substituted aniline (B41778) at C6, followed by reaction with a primary amine at the C2 position. nih.gov This approach has yielded derivatives with various functional groups on the C6 aniline moiety, which are well-tolerated for biological activity. nih.gov Similarly, N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine has been synthesized via microwave irradiation of the appropriate precursors. nih.gov

To achieve regioselectivity, protecting group strategies are often employed. The synthesis of a phosphoramidate (B1195095) prodrug required a Boc-protected nucleoside intermediate to significantly improve the yield of the subsequent phosphoramidate forming reaction. nih.gov

Table 2: Examples of Alkylation and Acylation of 2,6-Diaminopurine Derivatives

| Precursor | Reagents | Product | Reaction Type | Citation |

|---|---|---|---|---|

| 2,6-Dichloropurine | 1. Substituted anilines (microwave) 2. Primary amines (microwave) | 2,6-Disubstituted diaminopurines | Sequential nucleophilic aromatic substitution | nih.gov |

| N⁶-Cyclohexyl-N⁶-methyl-2-chloro-7H-purin-6-amine | 6-morpholinopyridin-3-amine, TFA, ethanol (microwave) | N⁶-Cyclohexyl-N⁶-methyl-N²-(6-morpholinopyridin-3-yl)-7H-purine-2,6-diamine | Nucleophilic aromatic substitution | nih.gov |

| Protected guanine (B1146940) nucleobase (in oligonucleotide synthesis) | Acetic anhydride (B1165640) (capping) | N(2)-Acetyl-2,6-diaminopurine impurity | Transamidation and substitution | nih.gov |

| 2,6-Diaminopurine tribenzoylated nucleoside | (Boc)₂O, then NaOMe | Boc-protected 2,6-diaminopurine nucleoside | N-acylation (protection) | nih.gov |

Nucleoside and Nucleotide Analog Synthesis Involving this compound

The 2,6-diaminopurine scaffold is a critical component in the synthesis of various nucleoside and nucleotide analogs, many of which are investigated as therapeutic agents.

Glycosylation reactions for N9- and N8-glycosylated purine nucleosides

The attachment of a sugar moiety to the 2,6-diaminopurine base is a key step in synthesizing its nucleoside analogs. A significant challenge in this process is controlling the regioselectivity of the glycosidic bond formation, as multiple nitrogen atoms in the purine ring (primarily N9, N7, and sometimes N8) can act as nucleophiles. researchgate.netrsc.org The ratio of the resulting N9 and N7 tautomers in solution can be approximately 60% to 40%, respectively, influencing the site of glycosylation. rsc.org

Enzymatic methods have been explored for these transformations. The use of purine nucleoside phosphorylase (PNP) from E. coli to catalyze the ribosylation of 2,6-diamino-8-azapurine (B97548) (a close analog) yielded a mixture of N8 and N9 isomers. researchgate.net In contrast, recombinant PNP from calf spleen produced mainly N7 and N8 nucleosides. researchgate.net This highlights how the choice of enzyme can influence the reaction's outcome.

Chemical methods have also been developed to favor specific isomers. The sodium salt glycosylation procedure, which utilizes the sodium salt of the purine base, facilitates the formation of the N9-glycosidic bond. For example, this method has been used to synthesize 2,6-diaminopurine-2′-deoxyriboside. Another approach involves the direct 2'-O-alkylation of 2,6-diaminopurine riboside, which can be accomplished using potassium hydroxide (B78521) in DMSO with alkyl halides. researchgate.net

Development of prodrugs from 2,6-diaminopurine nucleosides

2,6-Diaminopurine (DAP) nucleosides are frequently used as prodrugs, which are converted into their active forms inside the body. One major strategy uses the fact that many DAP nucleosides are substrates for the human enzyme adenosine (B11128) deaminase (ADA). cdnsciencepub.com ADA converts the 2,6-diaminopurine base into guanine by hydrolyzing the amino group at the C6 position. cdnsciencepub.comconicet.gov.ar This allows DAP nucleosides, which can have better solubility or formulation properties, to serve as precursors for active guanine nucleosides. cdnsciencepub.comconicet.gov.ar For example, 2,6-diaminopurine arabinoside (DAPA) is a prodrug for the antiviral agent arabinofuranosylguanine. conicet.gov.ar

A second prominent prodrug strategy involves the synthesis of phosphoramidate derivatives. nih.govasm.orgacs.org The β-d-2′-C-Methyl-2,6-diaminopurine ribonucleoside, when formulated as a phosphoramidate prodrug, shows potent activity against the hepatitis C virus (HCV). asm.orgacs.org This prodrug is metabolized intracellularly to generate two distinct active nucleotide analogs: 2′-C-methyl-DAPN-TP (an ATP analog) and 2′-C-methyl-GTP (a GTP analog). asm.org This dual-action mechanism, delivering two different active metabolites from a single precursor, could potentially simplify treatment regimens. acs.org The conversion to the phosphoramidate form also substantially blocks the direct conversion to the guanosine (B1672433) analog, allowing for the generation of both bioactive nucleoside triphosphates. nih.govacs.org

Table 3: Prodrug Strategies for 2,6-Diaminopurine Nucleosides

| Prodrug | Parent Nucleoside | Mechanism of Action | Active Metabolite(s) | Citation |

|---|---|---|---|---|

| 2,6-Diaminopurine arabinoside (DAPA) | Arabinosyl-2,6-diaminopurine | In vivo hydrolysis by adenosine deaminase (ADA). | 9-β-D-Arabinofuranosylguanine | conicet.gov.ar |

| 2,6-Diaminopurine 2',3'-dideoxyriboside (ddDAPR) | 2',3'-Dideoxyribosyl-2,6-diaminopurine | In vivo hydrolysis by ADA. | 2',3'-Dideoxyguanosine (ddG) | cdnsciencepub.comconicet.gov.ar |

| β-d-2′-C-Methyl-2,6-diaminopurine ribonucleoside phosphoramidate | 2'-C-Methyl-2,6-diaminopurine ribonucleoside | Intracellular phosphorylation and deamination. | 2′-C-methyl-DAPN-TP and 2′-C-methyl-GTP | nih.govasm.orgacs.org |

Solid-Phase Synthetic Strategies for this compound Derivatives

Solid-phase synthesis is the cornerstone for producing oligonucleotides and peptide nucleic acids (PNAs), and strategies have been developed to incorporate 2,6-diaminopurine (DAP) into these polymers. A significant challenge is the reactivity of the amino groups, which often requires protection.

One effective method avoids the need for protecting groups on the DAP base during synthesis. acs.org This is achieved by using 2-fluoro-6-aminopurine nucleoside phosphoramidites and controlled-pore glass (CPG) supports. acs.org The oligonucleotide is synthesized using standard solid-phase methods with this fluoro-substituted monomer. The final conversion to the desired DAP-containing oligonucleotide occurs during the deprotection step, where the fluorine at the C2 position is displaced by an amine. acs.org

For the synthesis of pseudo-complementary peptide nucleic acids (pcPNA), a DNA analog, monomers of DAP are required. nih.gov These monomers can be synthesized and then incorporated into the growing PNA chain on a solid support using a Boc-strategy, which is similar to solid-phase peptide synthesis. nih.govresearchgate.net An innovative route to the DAP PNA monomer involves starting with 2-amino-6-chloropurine-9-acetic acid. researchgate.netresearchgate.net This precursor is first condensed with the PNA backbone, followed by the conversion of the chlorine atom to an amino group, and then subsequent protection of the newly formed amine before incorporation into the oligomer. researchgate.net

Table 4: Solid-Phase Synthesis Approaches for 2,6-Diaminopurine Derivatives

| Strategy | Monomer/Building Block | Key Feature | Application | Citation |

|---|---|---|---|---|

| Postsynthetic Modification | 2-Fluoro-6-aminopurine phosphoramidite | No protecting group needed on the base during synthesis; fluorine is displaced by an amine during final deprotection. | Oligonucleotide synthesis | acs.org |

| Direct Incorporation | Boc-protected 2,6-diaminopurine PNA monomer | Sequential coupling of protected monomers on a solid support. | Peptide Nucleic Acid (PNA) synthesis | nih.govresearchgate.net |

| Precursor Condensation | 2-Amino-6-chloropurine-9-acetic acid | The purine base is modified after condensation with the PNA backbone but before oligomerization. | PNA monomer synthesis | researchgate.netresearchgate.net |

On-resin elaboration techniques for purine libraries

Solid-phase synthesis has emerged as a powerful tool for generating libraries of substituted purines. grafiati.com This methodology allows for the systematic modification of the purine core, facilitating the exploration of structure-activity relationships. One approach involves immobilizing a purine scaffold onto a solid support, followed by a series of chemical transformations. researchgate.net

For instance, a method for the solid-phase synthesis of 2,6,8-trisubstituted purines has been developed using 2,6-dichloropurine bound to a polystyrene-based Rink resin at the N-9 position. researchgate.net This is followed by selective and successive displacements of the chlorine atoms at the C-2 and C-6 positions. researchgate.net The synthesis can be further diversified by bromination at the C-8 position and subsequent Stille coupling reactions. researchgate.net

A key advantage of on-resin techniques is the ability to drive reactions to completion and simplify purification, as excess reagents and by-products can be easily washed away. grafiati.com The choice of linker to the solid support is crucial and can influence the reactivity of the substrate. grafiati.com For example, a carbamate (B1207046) linker has been shown to activate the pyrimidine ring of a purine precursor, enabling C-2 substitution with amines and thiols to occur at room temperature, which is significantly milder than typical solution-phase conditions. grafiati.com

Regioselective substitution methods on solid supports

Achieving regioselectivity is a critical challenge in the synthesis of multi-substituted purines. On solid supports, this is often controlled by the strategic introduction and displacement of leaving groups. The inherent reactivity differences in the purine ring are exploited to direct substitutions to specific positions. arkat-usa.org

In the context of 2,6-dichloropurine immobilized on a solid support, the C-6 chlorine is more susceptible to nucleophilic attack than the C-2 chlorine. arkat-usa.orgresearchgate.net This allows for the selective introduction of a substituent at the C-6 position first. Subsequent reaction conditions can then be tailored to displace the C-2 chlorine. arkat-usa.org For example, the substitution of the C-6 chlorine with amines can be catalyzed by acid. researchgate.net

Furthermore, direct C-H arylation of purine derivatives immobilized on Wang resin has been described. researchgate.netresearchgate.net In this method, the purine skeleton is attached to the resin via a C-6 regioselective substitution of 2,6-dichloropurine with polymer-supported amines. researchgate.netresearchgate.net After N-9 alkylation and C-2 substitution, the C-8 position can be directly arylated using various aryl bromides and iodides. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Strategies for Purine Derivatives

| Strategy | Key Features | Advantages |

| Solution-Phase Synthesis | Traditional method using soluble reactants and reagents. | Well-established, scalable. |

| Solid-Phase Synthesis | Substrate is attached to a solid support for sequential reactions. | Simplified purification, potential for automation and library generation. grafiati.com |

| On-Resin Elaboration | Chemical modifications are performed on the resin-bound substrate. | Allows for the use of excess reagents to drive reactions to completion. grafiati.com |

| Regioselective Substitution | Exploits inherent reactivity differences or uses directing groups to control the position of substitution. | Provides specific isomers, crucial for structure-activity relationship studies. arkat-usa.org |

Catalytic Applications in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in the synthesis of complex organic molecules, and the preparation of this compound analogues is no exception. Metal-catalyzed cross-coupling reactions and the use of nucleobase-functionalized catalysts have significantly expanded the synthetic toolbox.

Metal-catalyzed cross-coupling reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions are extensively used in the functionalization of the purine core to create a wide array of analogues. rsc.org

Palladium and nickel catalysts are commonly employed for C-C bond formation at the C-2, C-6, and C-8 positions of the purine ring, often using arylboronic acids as coupling partners (Suzuki-Miyaura coupling). researchgate.net Copper-mediated N-arylation is effective for modifying the N-1, N-7, and N-9 positions, as well as exocyclic amino groups. researchgate.net

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been utilized. For instance, Pd(0)-catalyzed coupling of tributyl(vinyl)tin (B143874) has been used to introduce vinyl side chains onto 7-deazapurine nucleosides. acs.org Stille cross-coupling reactions have been applied to introduce heteroaromatic groups at the C-8 position of purine derivatives. researchgate.net

Aryl-substituted purine derivatives have also been synthesized via a metal-free direct arylation of halopurines with aromatic compounds, facilitated by triflic acid and fluoroalcohol. grafiati.com

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions in Purine Synthesis

| Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Reference |

| Suzuki-Miyaura | Palladium/Nickel, Arylboronic acids | C-2, C-6, C-8 | researchgate.net |

| N-Arylation | Copper | N-1, N-7, N-9, exocyclic amino groups | researchgate.net |

| Stille Coupling | Palladium, Organostannanes | C-8 | researchgate.net |

| Sonogashira Coupling | Palladium/Copper, Terminal alkynes | C-8 | eie.gr |

| Direct C-H Arylation | Palladium/Copper | C-8 | researchgate.netrsc.org |

Role of nucleobase-functionalized catalysts in organic transformations

Nucleobases themselves, due to their unique structural and electronic properties, can act as or be incorporated into catalytic systems. rsc.orgrsc.orgresearchgate.net Their ability to participate in hydrogen bonding, π-π stacking, and act as ligands for metal ions makes them attractive components of catalysts. rsc.org

While specific examples detailing the use of this compound as a catalyst are not prevalent in the reviewed literature, the broader concept of using nucleobase-functionalized materials as catalysts is an active area of research. rsc.orgrsc.org For instance, adenine-functionalized polymers have demonstrated photocatalytic activity. rsc.org The multiple interaction sites on purine rings suggest their potential to act as scaffolds for creating heterogeneous catalysts. rsc.orgresearchgate.net These catalysts could offer advantages in terms of recyclability and ease of separation. rsc.orgresearchgate.net

The functionalization of nucleobases, including purines, allows for the tuning of their catalytic properties. rsc.org This opens up possibilities for designing novel catalysts for a variety of organic transformations, potentially including the synthesis of complex purine derivatives themselves. rsc.orgresearchgate.net

Molecular Interactions and Mechanisms of Action of 2,6 Diamino 9h Purine 8 Thiol

Enzymatic Interactions and Inhibition Studies

The unique structure of 2,6-diamino-9H-purine-8-thiol and its derivatives allows them to interact with several key enzymes, leading to inhibitory effects that are of therapeutic interest. These interactions are primarily with enzymes involved in critical cellular processes such as nucleotide metabolism and cell cycle regulation.

Interaction with enzymes involved in nucleotide metabolism

Purine (B94841) metabolism is a crucial process for all living organisms, involving the synthesis and breakdown of purines, which are essential components of nucleic acids. wikipedia.org The enzymes in the purine salvage pathway are particularly important for recycling purine bases and are considered potential drug targets, especially in pathogens that cannot synthesize purines de novo. nih.govnih.gov

This compound and its derivatives interact with several enzymes in the nucleotide metabolism pathway. uni-bonn.de These interactions can lead to the disruption of normal cellular processes, which is a key mechanism in the development of anticancer and antiviral drugs. The ability of these compounds to mimic natural purines allows them to bind to the active sites of enzymes, thereby inhibiting their function.

For instance, imbalances in purine pools, which can be induced by the inhibition of key enzymes, can prevent cell proliferation and promote apoptosis, the process of programmed cell death. nih.gov This is particularly relevant in cancer therapy, where the goal is to target rapidly dividing tumor cells. nih.gov

Studies on purine nucleoside phosphorylase (PNP) ribosylation

Purine nucleoside phosphorylase (PNP) is an enzyme that plays a key role in the purine salvage pathway by catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. nih.govenzyme-database.org The interaction of 2,6-diamino-8-azapurine (B97548), a related compound, with PNP has been studied to understand the process of ribosylation, where a ribose sugar is attached to the purine base. nih.govresearchgate.net

Enzymatic ribosylation of 2,6-diamino-8-azapurine by calf PNP results in the formation of N7- and N8-ribosides. nih.govresearchgate.net However, a mutated form of the enzyme, the N243D mutant, alters the site of ribosylation, leading to the formation of N9- and N7-ribosides instead. nih.gov This highlights the importance of the enzyme's active site structure in determining the outcome of the reaction.

Furthermore, molecular modeling studies have been used to investigate why PNP ribosylates 2,6-diamino-8-azapurine at non-canonical positions. nih.gov These studies suggest that the binding orientation of the purine substrate in the enzyme's active site determines which nitrogen atom is exposed for ribosylation. nih.gov

| Enzyme | Substrate | Products of Ribosylation |

| Wild-type calf PNP | 2,6-diamino-8-azapurine | N7- and N8-ribosides nih.govresearchgate.net |

| N243D mutant calf PNP | 2,6-diamino-8-azapurine | N9- and N7-ribosides nih.gov |

| Wild-type E. coli PNP | 8-azaadenine | N9-riboside nih.gov |

Effects on cyclin-dependent kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of enzymes that are essential for the regulation of the cell cycle, transcription, and other cellular processes. core.ac.uk Their dysregulation is often associated with cancer, making them attractive targets for anticancer drug discovery. core.ac.uknih.gov Several purine-based compounds have been identified as potent inhibitors of CDKs. imtm.cz

While direct studies on the effect of this compound on CDKs are limited, the broader class of 2,6,9-trisubstituted purines has shown significant inhibitory activity against these enzymes. imtm.cz For example, some derivatives have been found to be potent inhibitors of CDK2, a key regulator of the cell cycle. core.ac.uk The development of structure-activity relationships (SARs) for these compounds has provided insights into the chemical modifications that enhance their inhibitory potency and selectivity. core.ac.uk

Inhibition of specific protein chaperones, e.g., GRP94

GRP94, also known as glucose-regulated protein 94, is a molecular chaperone located in the endoplasmic reticulum that plays a crucial role in protein folding and quality control. nih.gov It is a member of the Hsp90 family of heat shock proteins. nih.gov GRP94 has emerged as a promising target for cancer therapy due to its involvement in the folding of proteins that are critical for tumor growth and survival. nih.govnih.gov

This compound is a precursor in the synthesis of GRP94 inhibitors. nih.govnih.gov For instance, the small molecule PU-WS13, a selective GRP94 inhibitor, is synthesized from this compound. nih.gov This inhibitor binds to an allosteric pocket of GRP94, leading to its inhibition. nih.gov

The inhibition of GRP94 can have significant effects on cancer cells. For example, in certain cancer cell lines, inhibition of GRP94 by PU-WS13 has been shown to induce apoptosis. nih.gov The sensitivity of cancer cells to GRP94 inhibition appears to be related to the biochemical and functional heterogeneity of GRP94 in these cells. nih.gov

Cellular and Molecular Target Identification

The identification of cellular and molecular targets is crucial for understanding the mechanism of action of a drug and for developing more effective therapies. For this compound and its derivatives, research has focused on elucidating the cellular pathways they modulate.

Exploration of cellular pathways modulated by this compound and its derivatives

Derivatives of this compound have been shown to modulate several cellular pathways, primarily through their interaction with key regulatory proteins. One of the most well-studied pathways is the one involving the chaperone GRP94.

A glycosylated variant of GRP94, known as Glyc62GRP94, is enriched at the plasma membrane of certain cancer cells. nih.gov This variant plays a role in reducing the internalization of receptor tyrosine kinases (RTKs), such as HER2 and EGFR, and maintaining them in a state that promotes downstream signaling. nih.gov The inhibition of this GRP94 variant by purine-scaffold ligands can disrupt these signaling pathways and induce cell death in cancer cells that are dependent on them. nih.gov

Furthermore, the modulation of GRP94 by these compounds can lead to a rewiring of protein networks within the cell. nih.gov This can affect a wide range of cellular processes, including cell signaling and protein stability. nih.gov

The table below summarizes some of the key derivatives of this compound and their known biological activities.

| Compound | Target | Biological Activity |

| PU-WS13 | GRP94 | Selective inhibitor, induces apoptosis in some cancer cells nih.gov |

| 2,6,9-trisubstituted purines | CDKs | Inhibition of cell cycle progression imtm.cz |

| 2,6-diamino-8-azapurine ribosides | PNP | Substrates for PNP, with potential as fluorescent probes nih.gov |

Binding to biomolecules through covalent and non-covalent interactions

The interaction of this compound and its derivatives with biomolecules is multifaceted, involving both non-covalent and covalent interactions that are crucial for their biological activity.

Non-Covalent Interactions:

Non-covalent interactions are fundamental to the reversible binding of molecules to biological targets such as proteins and nucleic acids. For purine derivatives, these interactions include hydrogen bonding, π-stacking, and hydrophobic interactions. bris.ac.uk The purine scaffold itself, with its multiple nitrogen atoms and aromatic character, is well-suited for forming a network of interactions within a protein's binding pocket. bris.ac.uk

In the context of heat shock protein 90 (Hsp90) paralogs like Grp94, purine-based inhibitors occupy the ATP binding site. nih.gov The purine moiety mimics the adenine (B156593) of ATP, forming critical hydrogen bonds and other non-covalent interactions. nih.gov The nature and positioning of substituents on the purine ring can significantly influence these interactions, leading to selectivity for different Hsp90 paralogs. nih.gov While single monosaccharide interactions with proteins are generally weak, the presence of longer carbohydrate chains can lead to multivalent interactions, expanding the possible binding modes. nih.gov

Covalent Interactions:

Covalent interactions, which involve the formation of a stable chemical bond, can lead to irreversible inhibition of a target biomolecule. The thiol group at the 8-position of this compound is a reactive handle that can participate in covalent bond formation. For instance, the synthesis of related compounds involves the coupling of the thiol group with other molecules, such as the copper-catalyzed coupling with 3,5-dichloroiodobenzene. nih.gov This reactivity suggests that under appropriate physiological conditions, the thiol group could form covalent bonds with reactive residues, such as cysteine, on a protein target.

Furthermore, modified cycloalkyne compounds are used to covalently modify biomolecules that have an azide (B81097) moiety through a cycloaddition reaction. google.com This highlights a general strategy for achieving covalent modification of biomolecules, and a suitably functionalized purine derivative could potentially be used in such a manner. The ability to form both strong, specific non-covalent interactions and potentially irreversible covalent bonds makes this compound and its analogs versatile scaffolds for designing targeted therapeutics.

Structure-Activity Relationship (SAR) Studies

Elucidation of key structural features contributing to biological activity

Structure-activity relationship (SAR) studies on purine derivatives have been instrumental in identifying the key structural features that govern their biological activity. For the class of compounds related to this compound, several elements of the molecular structure are critical.

The purine core itself is a fundamental feature, providing the basic scaffold that mimics endogenous purines like adenine and guanine (B1146940), allowing these molecules to interact with a wide range of biological targets, including enzymes and receptors. nih.govacs.org

The substituent at the 8-position of the purine ring is a major determinant of selectivity and potency. In the context of Hsp90 inhibitors, an 8-aryl group can insert into a specific pocket (site 2) in the Grp94 paralog, a feature that is blocked in other Hsp90 isoforms, thus conferring selectivity. nih.gov The nature of this substituent, such as an arylmethyl group, highlights the versatility of this position for introducing diverse chemical moieties.

The amino group at the 6-position is often crucial for maintaining high affinity for adenosine (B11128) receptors. Replacing the 6-amino group with other functionalities like alkoxy or alkynyl groups has been shown to significantly decrease binding affinity, suggesting that the N-H group acts as a critical hydrogen bond donor. ingentaconnect.com

The nitrogen atom at the 7-position does not appear to be essential for high affinity to certain targets, such as the A2A adenosine receptor, as corresponding pyrrolo[2,3-d]pyrimidines retain potency. ingentaconnect.com Conversely, the nitrogen atom at the 3-position also seems to be of lesser importance for some interactions. ingentaconnect.com

Finally, the substituent at the 2-position can also significantly impact activity. For instance, in adenine derivatives targeting adenosine receptors, a phenethoxy group at this position can yield high affinity. ingentaconnect.com

These SAR insights demonstrate that the biological activity of purine derivatives is a result of a complex interplay between the core scaffold and the nature and positioning of its various substituents.

Impact of substituents on binding affinity and pharmacological profiles

Substituents at the 8-position: The introduction of different groups at this position can dramatically alter binding. For example, in a series of Hsp90 inhibitors, the substitution of the thiol group with various aryl groups led to a range of binding affinities and selectivities for the Grp94 paralog. nih.gov This is attributed to the ability of these substituents to access a unique binding pocket in Grp94. nih.gov Similarly, the introduction of an 8-arylmethyl group, such as a 3,4,5-trimethoxybenzyl group, demonstrates how this position can be used to introduce complex functionalities to modulate activity.

Substituents at the 9-position: Alkylation at the N9 position can influence steric effects and, consequently, biological activity. The attachment of different groups at this position can alter the compound's interaction with its target and affect its pharmacokinetic properties.

Substituents at the 1-, 3-, and 7-positions: In the context of xanthine (B1682287) derivatives, which share the purine core, substituents at the N1, N3, and N7 positions play a significant role in determining affinity and selectivity for adenosine receptors. For instance, the 1-substituent is often most critical for high affinity at both A1 and A2A receptors. ingentaconnect.com Methylation at the 7-position generally reduces affinity for both receptors but can lead to increased A2A selectivity. ingentaconnect.com

Impact of Methyl Groups: The introduction of methyl groups can significantly enhance binding affinity. In a study of 2-amino-1,8-naphthyridines binding to DNA, the addition of methyl groups to the naphthyridine ring progressively increased the binding constant. nih.gov This was attributed to a reduction in the loss of binding entropy upon interaction with the target. nih.gov

These examples clearly illustrate that even subtle changes to the substituents on the purine ring can lead to substantial differences in binding affinity and pharmacological outcomes, a principle that is fundamental to the process of drug design and optimization.

Computational and Theoretical Chemistry Studies

Tautomeric equilibria analysis of this compound and its analogues

Computational and theoretical chemistry studies, particularly those employing quantum chemistry methods like Density Functional Theory (DFT), have been pivotal in understanding the tautomeric equilibria of purine analogues. researchgate.netalfred.edu Tautomers are structural isomers that readily interconvert, and their relative populations can significantly influence the molecule's chemical properties and biological interactions.

While direct computational studies on the tautomerism of this compound were not found, the principles from studies on analogous structures are highly relevant. The presence of the 8-thiol group introduces the possibility of thione-thiol tautomerism (C=S vs. C-SH). Computational methods can predict the energetic favorability of these forms. For instance, in a related purine derivative, the thione (C=S) form was predicted to be more stable than the thiol (C-SH) tautomer.

The stability of different tautomers is also influenced by the surrounding environment. Calculations can be performed in both the gas phase and in aqueous solution to model these effects. nih.gov The relative energies of different tautomers can provide insights into which forms are most likely to be present under physiological conditions and thus which forms are responsible for the observed biological activity. nih.govresearchgate.net

Molecular docking and dynamics simulations for ligand-protein interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a protein's active site. These simulations provide insights into the binding affinity, the specific interactions that stabilize the ligand-protein complex, and the dynamic behavior of the complex over time.

While specific docking and MD studies on this compound are not extensively detailed in the public domain, the methodologies are well-established through research on analogous purine derivatives. For instance, studies on the closely related compound, 2,6-diamino-8-azapurine, demonstrate how these techniques can be applied. In one such study, a combination of quantum chemistry, docking, and molecular dynamics was used to investigate the interaction with purine-nucleoside phosphorylase (PNP). Such studies typically involve:

Model Preparation : High-resolution crystal structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The structure of this compound is modeled and optimized.

Molecular Docking : The ligand is placed into the binding site of the protein using docking software. The program samples a vast number of possible conformations and orientations of the ligand, scoring them based on a force field to identify the most favorable binding poses.

Molecular Dynamics Simulations : The most promising docked poses are then subjected to MD simulations. These simulations model the movement of every atom in the system (protein, ligand, and surrounding solvent) over time by solving Newton's equations of motion. This provides a view of the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation.

For example, MD simulations on derivatives of this compound, such as GRP94 inhibitors, have been performed to understand how they interact with the ATP binding site of the chaperone protein. nih.gov In these simulations, force fields like ff14SB for the protein and GLYCAM_06j for glycans are used, while ligand parameters are generated using tools like AmberTools' antechamber. nih.gov The simulations can reveal how the ligand alters the protein's conformational dynamics. nih.govambeed.com

A hypothetical docking study of this compound with an enzyme like calf PNP could reveal specific binding poses. Subsequent MD simulations could then quantify the stability of these poses and the critical amino acid residues involved in the interaction. The results could be presented in a table summarizing the key interactions.

Table 1: Illustrative Molecular Dynamics Interaction Data for a Ligand-Protein Complex

| Interacting Residue | Interaction Type | Distance (Å) | Occupancy (%) |

| Aspartic Acid (ASP) 204 | Hydrogen Bond | 2.8 | 95.5 |

| Valine (VAL) 217 | Hydrophobic | 3.5 | 80.2 |

| Phenylalanine (PHE) 200 | Pi-Stacking | 4.0 | 65.7 |

| Lysine (LYS) 180 | Hydrogen Bond | 3.0 | 92.1 |

Note: This table is for illustrative purposes to show how data from MD simulations might be presented. The residues and values are hypothetical.

Quantum chemical insights into electronic properties and reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule like this compound. These properties govern its reactivity, stability, and spectroscopic characteristics.

A crucial aspect for purines with thiol groups is the potential for thione-thiol tautomerism. The molecule can exist in the 8-thiol form (with a C-SH group) or the 8-thione form (with a C=S group and the hydrogen on a nitrogen atom). Computational studies on similar purine derivatives have shown that the thione form is often energetically favored over the thiol tautomer. researchgate.net DFT calculations can predict the relative energies of these tautomers, providing insight into which form is likely to be dominant under physiological conditions.

Quantum chemical calculations have been extensively used to study related molecules. For 2,6-diamino-8-azapurine, DFT computations revealed that the most populated tautomer is protonated at the N(9) position. For 2,6-diaminopurine (B158960) (DAP), calculations have helped to understand its strong hydrogen bonding capabilities, noting it can form three hydrogen bonds with thymine, which enhances the stability of DNA duplexes. researchgate.net

Key electronic properties that can be calculated for this compound include:

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) : The MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This is critical for understanding how the molecule will interact with biological macromolecules.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge transfer interactions within the molecule, such as the delocalization of electron density from a filled bonding orbital to an empty anti-bonding orbital, which stabilizes the molecule.

Table 2: Calculated Electronic Properties of a Purine Analog

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.8 Debye |

Note: This table contains example data for a hypothetical purine analog, calculated using DFT, to illustrate the type of information generated.

These computational approaches provide a foundational understanding of the chemical behavior of this compound, guiding the design of new derivatives and experiments to probe its biological functions.

Biological Activities and Preclinical Investigations of 2,6 Diamino 9h Purine 8 Thiol

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. Researchers have explored purine (B94841) derivatives as a potential source for such compounds.

While specific studies on the antibacterial properties of 2,6-Diamino-9H-purine-8-thiol are limited, research on related purine derivatives has shown promise. For instance, certain 2-substituted 7- or 9-methylpurines containing a sulfanilamide (B372717) group at various positions on the purine ring have demonstrated moderate antibacterial activity. nih.gov The introduction of different substituents to the purine core can significantly influence the antibacterial spectrum and potency.

A series of novel N-9 substituted 6-morpholino-9H-purine derivatives have been synthesized and screened for their in vitro antimicrobial activity. Several of these compounds exhibited good activity against a panel of bacterial strains, with Minimum Inhibitory Concentrations (MICs) in the range of 4–8 μg/mL. researchgate.net Another study on substituted purine derivatives revealed that a compound with a 4-chlorobenzylamino group at the 6-position of the purine moiety showed antibacterial activity comparable to the standard drug ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

| Compound Class | Bacterial Strains | Observed Activity |

|---|---|---|

| 2-substituted 7- or 9-methylpurines | Not specified | Moderate antibacterial activity nih.gov |

| N-9 substituted 6-morpholino-9H-purine derivatives | Various bacterial strains | Good activity (MIC 4–8 μg/mL) researchgate.net |

| 6-(4-chlorobenzylamino) purine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to ciprofloxacin researchgate.net |

Antiviral Potential

The structural similarity of purine derivatives to natural nucleosides makes them prime candidates for the development of antiviral drugs.

Derivatives of 2,6-diaminopurine (B158960) have shown significant promise as broad-spectrum antiviral agents. Specifically, 2,6-diamino-2'-C-methyl purine nucleoside monophosphate prodrugs have demonstrated potent inhibitory activity against a range of viruses, including Hepatitis C virus (HCV), Norovirus, Dengue virus, Chikungunya virus, and Yellow fever virus. google.com These findings highlight the potential for developing these compounds into effective treatments for these globally significant viral infections. google.com

| Compound Class | Target Viruses | Observed Efficacy |

|---|---|---|

| 2,6-diamino-2'-C-methyl purine nucleoside monophosphate prodrugs | Hepatitis C virus (HCV) | Potent antiviral activity google.com |

| Norovirus | Potent antiviral activity google.com | |

| Dengue virus | Potent antiviral activity google.com | |

| Chikungunya virus | Potent antiviral activity google.com | |

| Yellow fever virus | Potent antiviral activity google.com |

The primary mechanism by which many purine-based antiviral agents work is by interfering with viral replication. google.comontosight.ai As nucleoside analogs, these compounds can be taken up by host or viral enzymes and converted into their triphosphate forms. These triphosphates then compete with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation can lead to chain termination, thereby halting viral replication. google.com The development of prodrugs, such as the 2,6-diamino-2'-C-methyl purine nucleoside monophosphate prodrugs, is a strategy to enhance the delivery of the active nucleotide triphosphates to the viral polymerases at therapeutically relevant concentrations. google.com

Anticancer and Antiproliferative Effects

The purine scaffold is a well-established pharmacophore in cancer chemotherapy, with drugs like 6-mercaptopurine (B1684380) being used for decades. nih.gov Research into other purine derivatives, including those related to this compound, continues to identify new candidates with anticancer potential.

Investigations into 2,6,9-trisubstituted purine derivatives have revealed their potential as antitumor compounds. imtm.cz In one study, a specific derivative, compound 7h, which features an arylpiperidine moiety, was found to be a potent agent against several cancer cell lines and was significantly more selective than the established anticancer drug cisplatin. imtm.cz This compound was shown to induce apoptosis and cause cell cycle arrest in the S-phase in HL-60 leukemia cells. imtm.cz The study suggested that the presence of an arylpiperazinyl system at position 6 of the purine ring is beneficial for cytotoxic activity. imtm.cz

Furthermore, thiosubstituted purines have been synthesized and evaluated for their anticancer activity. A compound identified as 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine showed potent activity against glioblastoma (SNB-19) and melanoma (C-32) cell lines, with activity similar to cisplatin. nih.gov The parent compound, 2,6-diaminopurine, has a history of being used in the treatment of leukemia. chemsrc.comwikipedia.org

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| 2,6,9-Trisubstituted purine derivative (compound 7h) | HL-60 (leukemia) and others | High potency and selectivity; induces apoptosis and S-phase cell cycle arrest. imtm.cz |

| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | SNB-19 (glioblastoma), C-32 (melanoma) | Activity similar to cisplatin. nih.gov |

| 2,6-Diaminopurine | Leukemia | Historical use in treatment. chemsrc.comwikipedia.org |

Activity in cancer cell lines and tumor models

The purine scaffold is a foundational structure for many biologically active molecules, and its derivatives have been extensively studied for their therapeutic potential, particularly in oncology. researchgate.netresearchgate.netresearchgate.net The compound this compound serves as a key intermediate in the synthesis of more complex purine derivatives that have demonstrated notable activity in various cancer cell lines and tumor models.

Derivatives of this compound have shown cytotoxic effects against a range of cancer cell lines. researchgate.net For instance, certain 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), a receptor tyrosine kinase often activated in various tumors. nih.gov These compounds exhibited strong and selective cytotoxicity in the human eosinophilic leukemia cell line EOL-1, which expresses the FIP1L1-PDGFRA oncogene. nih.gov

In vivo studies using tumor models have further substantiated the anti-cancer potential of these purine derivatives. For example, a derivative of this compound, PU-WS13, was investigated in mice bearing orthotopic tumors of AU565 and MDA-MB-468 breast cancer cells. nih.gov The study demonstrated that PU-WS13 could be safely administered and achieve target suppression in these in vivo models. nih.gov Another study on 2,6,9-trisubstituted purine derivatives showed that one compound, 7h, was effective against four out of seven tested cancer cell lines when compared to cisplatin, a standard chemotherapy drug. imtm.cz This compound was shown to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells. imtm.cz

The following table summarizes the activity of a derivative of this compound, PU-WS13, in different cancer cell lines.

| Cell Line | Cancer Type | Activity | Reference |

| AU565 | Breast Cancer | Target suppression in orthotopic tumors | nih.gov |

| MDA-MB-468 | Breast Cancer | Target suppression in orthotopic tumors | nih.gov |

| EOL-1 | Eosinophilic Leukemia | Strong and selective cytotoxicity | nih.gov |

| HL-60 | Promyelocytic Leukemia | Induction of apoptosis and S-phase cell cycle arrest | imtm.cz |

| Multiple (64 lines) | 11 distinct tumor types | Varied sensitivity to GRP94 inhibition | nih.gov |

Induction of cell death and inhibition of receptor tyrosine kinase (RTK) function

A significant mechanism through which derivatives of this compound exert their anti-cancer effects is by inducing programmed cell death, or apoptosis, in cancer cells. acs.org This process is often linked to the inhibition of key signaling pathways, particularly those regulated by receptor tyrosine kinases (RTKs). nih.gov

Studies have shown that certain purine-based compounds can induce apoptosis in various cancer cell lines. medchemexpress.com For example, treatment of the human eosinophilic leukemia cell line EOL-1 with a 2,6,9-trisubstituted purine derivative led to cell cycle arrest in the G1 phase and subsequent apoptosis. nih.gov This was associated with the inhibition of PDGFRα autophosphorylation and the phosphorylation of downstream signaling molecules like STAT3 and ERK1/2. nih.gov

The inhibition of RTK function is a critical aspect of the anti-cancer activity of these compounds. nih.gov RTKs are often overexpressed or constitutively active in cancer cells, driving tumor growth and survival. nih.gov A derivative of this compound, PU-WS13, has been shown to be particularly effective in cancer cells overexpressing RTKs like HER2 and EGFR. nih.gov It reduces the steady-state levels of these RTKs and impairs their downstream signaling. nih.gov This inhibitory action is specific to a variant of the chaperone protein GRP94 found in cancer cells, which is responsible for maintaining the stability and function of these RTKs at the cell surface. nih.govnih.gov

The table below details the effects of a this compound derivative on cell death and RTK function.

| Compound/Derivative | Effect | Cell Line/Model | Key Findings | Reference |

| 2,6,9-trisubstituted purine | Apoptosis Induction | EOL-1 (Eosinophilic Leukemia) | Arrested cell cycle in G1 phase, leading to apoptosis. | nih.gov |

| PU-WS13 | RTK Inhibition | HER2+ and EGFR+ breast cancer cells | Reduced steady-state levels of RTKs and impaired downstream signaling. | nih.govnih.gov |

| Purine Analogues | Apoptosis Induction | Human leukemia cell lines | Dose-dependent inhibition of cell growth and induction of apoptosis. | |

| 7h (2,6,9-trisubstituted purine) | Apoptosis Induction | HL-60 (Promyelocytic Leukemia) | Induced apoptosis and cell cycle arrest at the S-phase. | imtm.cz |

Modulating aberrant protein functionality and N-glycosylation in cancer

Recent research has highlighted the role of aberrant protein modifications, such as N-glycosylation, in cancer development and progression. frontiersin.org Derivatives of this compound have been shown to modulate these processes, contributing to their anti-cancer activity. nih.gov

In some cancer cells, a specific form of the chaperone protein GRP94, which is abnormally glycosylated at asparagine 62 (Glyc62GRP94), becomes enriched at the plasma membrane. nih.gov This aberrant localization and modification of GRP94 leads to the stabilization of receptor tyrosine kinases (RTKs) at the cell surface, promoting their constitutive signaling and contributing to the malignant phenotype. nih.govnih.gov

The compound PU-WS13, a derivative of this compound, has been found to specifically target this disease-associated variant of GRP94. nih.govnih.gov By inhibiting Glyc62GRP94, PU-WS13 disrupts the chaperone's ability to maintain RTK stability, leading to their degradation and the attenuation of downstream oncogenic signaling. nih.gov This modulation of aberrant protein functionality and N-glycosylation represents a novel mechanism of action for this class of compounds. The interaction of PU-WS13 with Glyc62GRP94 remodels the protein's conformation, which can be detected through changes in antibody binding and native gel mobility. nih.gov This ultimately leads to the induction of cell death in cancer cells that are dependent on this aberrant GRP94 function. nih.gov

The following table summarizes the effects of a this compound derivative on protein functionality and N-glycosylation.

| Compound/Derivative | Target | Effect | Cancer Model | Reference |

| PU-WS13 | Glyc62GRP94 | Inhibits the function of aberrantly glycosylated GRP94. | RTK-overexpressing breast cancer cells (SKBr3, MDA-MB-468) | nih.gov |

| PU-WS13 | RTK Stability | Reduces the stability of RTKs at the plasma membrane. | HER2+ and EGFR+ breast cancer cells | nih.gov |

| PU-WS13 | Protein Conformation | Remodels the conformation of Glyc62GRP94 upon binding. | SKBr3 and MDA-MB-468 breast cancer cells | nih.gov |

| PU-WS13 | Cell Viability | Induces cell death in cancer cells expressing Glyc62GRP94. | A panel of 64 cancer cell lines | nih.gov |

Immunomodulatory Effects

Influence on immune responses

Thiopurine compounds, a class of drugs to which this compound is related as a synthetic intermediate, are well-known for their immunomodulatory and immunosuppressive properties. google.com While direct studies on the immunomodulatory effects of this compound itself are limited, the broader class of purine analogues demonstrates significant influence on immune responses. researchgate.net

The primary mechanism of action for thiopurines involves their conversion to active metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGNs). nih.gov These metabolites are incorporated into the DNA of leukocytes, inhibiting their proliferation and leading to immunosuppression. nih.govnih.gov This anti-proliferative effect is central to their use in autoimmune diseases and organ transplantation. pharmgkb.org

Furthermore, studies have shown that azathioprine (B366305) and its metabolites can induce T-cell apoptosis by modulating the activation of Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.gov This targeted effect on T-cells, which are key players in the adaptive immune response, contributes significantly to the immunomodulatory capacity of thiopurines. Some purine derivatives have also been investigated as inhibitors of Janus kinases (JAKs), which are critical for cytokine signaling and immune cell function. google.com

Potential for use in inflammatory bowel disease (IBD) and other inflammatory conditions

Thiopurines, including azathioprine and 6-mercaptopurine, are established treatments for inflammatory bowel disease (IBD), which encompasses Crohn's disease and ulcerative colitis. nih.govdarmzentrum-bern.ch Given that this compound is a precursor in the synthesis of various purine derivatives, this suggests a potential, albeit indirect, link to the management of inflammatory conditions. nih.gov

The efficacy of thiopurines in IBD stems from their ability to suppress the chronic intestinal inflammation that characterizes the disease. nih.gov By inhibiting the proliferation of immune cells and inducing T-cell apoptosis, these drugs help to control the overactive immune response in the gut. nih.govnih.gov Clinical trials have demonstrated the effectiveness of thiopurines in inducing and maintaining remission in patients with IBD. nih.gov

Beyond IBD, the immunomodulatory properties of purine analogues suggest their potential utility in other inflammatory and autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus. nih.govdarmzentrum-bern.ch The development of novel purine derivatives, potentially synthesized from intermediates like this compound, continues to be an active area of research for new anti-inflammatory therapies. google.comgoogleapis.com

Pharmacogenetic considerations and thiopurine metabolism in different populations

The metabolism of thiopurines is a complex process involving several enzymatic pathways, and there is significant inter-individual variability in how patients respond to these drugs. nih.gov This variability is largely due to genetic differences, making pharmacogenetics a crucial consideration in thiopurine therapy. pharmgkb.org

A key enzyme in thiopurine metabolism is thiopurine S-methyltransferase (TPMT). nih.gov TPMT inactivates thiopurines by methylation. Individuals with low or deficient TPMT activity are at a much higher risk of developing severe, life-threatening myelosuppression when treated with standard doses of thiopurines, as more of the drug is shunted towards the production of the active but potentially toxic 6-TGNs. nih.gov Therefore, TPMT activity or genotype testing is often recommended before initiating thiopurine therapy. nih.gov

The metabolism of thiopurines can also be influenced by other enzymes, such as xanthine (B1682287) oxidase (XO) and hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.gov The prevalence of genetic variants affecting these enzymes can differ across various populations, leading to different risk profiles for adverse effects. For instance, the incidence of side effects from thiopurines is reported to be higher in some Asian populations. pharmgkb.org Monitoring the levels of thiopurine metabolites, such as 6-TGN and 6-methylmercaptopurine (B131649) (6-MMP), can help to optimize dosing and minimize toxicity. nih.govnih.gov

Other Reported Biological Activities

The therapeutic potential of the chemical compound this compound and its derivatives extends beyond a single mode of action, with preclinical studies suggesting a range of other beneficial biological effects. These include antioxidant, anti-inflammatory, and anti-Alzheimer's properties, highlighting its multifaceted nature as a potential therapeutic agent. researchgate.netrsc.org

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Purine derivatives, including this compound, have been investigated for their antioxidant capabilities. researchgate.netrsc.org The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals.

In vitro assays are commonly employed to determine the antioxidant potential of chemical compounds. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays measure the radical scavenging ability of a compound. mdpi.com Studies on related purine derivatives have demonstrated their capacity to reduce oxidative damage in cellular models, suggesting that the sulfanylidene group may be crucial in neutralizing free radicals.

Table 1: In Vitro Antioxidant Activity of Related Purine Derivatives

| Assay | Compound | Activity | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Vanillic Acid | High | nih.gov |

| ABTS Radical Scavenging | Vanillic Acid | High | nih.gov |

| Lipid Peroxidation Inhibition | Purine derivative | Significant reduction |

This table is representative of the types of assays used to evaluate antioxidant properties of purine derivatives and includes findings on related compounds to illustrate the general potential within this chemical class.

Inflammation is a complex biological response to harmful stimuli and is a key component of many chronic diseases. The anti-inflammatory potential of purine analogues has been a subject of significant research. researchgate.netrsc.org Some purine derivatives have been shown to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory process. nih.gov

One of the key mechanisms underlying the anti-inflammatory action of some purine analogues is the inhibition of enzymes like lipoxygenase (LOX). nih.gov Furthermore, studies on mercaptopurine, a related compound, have shown that it can downregulate the expression of inflammatory factors and reduce inflammatory cell infiltration. nih.gov It has also been found to inhibit important signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor κB (NF-κB) pathways. nih.gov Research on other purine analogues has demonstrated the ability to suppress the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in cellular models. inabj.orgresearchgate.net

Table 2: Anti-inflammatory Activity of Related Purine Derivatives

| Assay/Target | Compound/Derivative | Effect | Reference |

|---|---|---|---|

| Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production in RAW 264.7 cells | Umbelliferone 6-carboxylic acid | IC50 of 72.98 μg/mL | nih.gov |

| TNF-α, IL-1β, IL-6 release in HIG-82 synovial fibroblast cells | 6-Thioguanine (6TG) and 6-Hydroxy-2-mercaptopurine (6H2MP) | Suppression | inabj.org |

| MAPK and NF-κB signaling pathways | Mercaptopurine | Inhibition | nih.gov |

| IL-1β production in THP-1 macrophages | 6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purine (MK128) | Abolished ATP or H2O2-induced production | researchgate.net |

This table presents findings on the anti-inflammatory effects of related purine compounds, illustrating the potential mechanisms of action.

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. One of the therapeutic strategies for managing Alzheimer's disease involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibition of these enzymes increases the levels of acetylcholine in the brain, which can lead to improvements in cognitive function.

Recent research has focused on developing purine derivatives as potential anti-Alzheimer's agents. researchgate.net Studies have shown that certain purine analogues exhibit significant inhibitory activity against both AChE and BChE. nih.gov Butyrylcholinesterase, in particular, has become an increasingly attractive target for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Some novel purine derivatives have demonstrated potent BChE inhibitory capacity with IC50 values in the nanomolar range. nih.gov In addition to cholinesterase inhibition, some dual-target compounds based on purine structures are being designed to also chelate iron ions, which are implicated in the pathophysiology of Alzheimer's disease. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Related Purine Derivatives

| Enzyme | Compound/Derivative | IC50 Value | Reference |

|---|---|---|---|

| Butyrylcholinesterase (eqBChE) | Compound 7 | 2.94 nM | nih.gov |

| Butyrylcholinesterase (hBChE) | Compound 7 | 34.6 nM | nih.gov |

| Butyrylcholinesterase (eqBChE) | Compound 20 | 0.15 nM | nih.gov |

| Butyrylcholinesterase (hBChE) | Compound 20 | 45.2 nM | nih.gov |

This table showcases the potent inhibitory effects of specific purine derivatives on butyrylcholinesterase, highlighting their potential in the context of Alzheimer's disease research. 'eqBChE' refers to equine butyrylcholinesterase and 'hBChE' refers to human butyrylcholinesterase.

Advanced Research Techniques and Methodologies for 2,6 Diamino 9h Purine 8 Thiol Research

Spectroscopic Characterization in Research Settings

Spectroscopy is indispensable for probing the molecular characteristics of 2,6-Diamino-9H-purine-8-thiol. Different spectroscopic techniques provide unique insights into its structure, purity, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. nih.gov For this compound, 1D and 2D NMR experiments are crucial for assigning the chemical identities of all hydrogen (¹H) and carbon (¹³C) atoms within the molecule. nih.gov

Key applications of NMR in the study of this compound include:

¹H NMR: This technique identifies the different types of protons in the molecule. Expected signals would correspond to the protons on the two amino groups (-NH₂) and the proton on the purine (B94841) ring's nitrogen (N9-H or N7-H). The chemical shifts of these protons provide clues about their electronic environment.

¹³C NMR: This experiment detects the carbon atoms in the purine core, providing a map of the carbon skeleton.

2D NMR (e.g., HETCOR, HMBC): These advanced techniques establish correlations between protons and carbons, allowing researchers to piece together the molecule's connectivity and definitively confirm the purine structure.

A significant area of investigation for this compound is the analysis of its tautomeric forms. Tautomers are structural isomers that readily interconvert. This compound can exist in different forms, primarily the thiol-thione tautomerism at the C8 position and the N7-H versus N9-H tautomerism of the purine ring. NMR spectroscopy is a primary tool for studying this dynamic equilibrium in solution, as the chemical shifts of the involved atoms can differ between tautomers.

| Nucleus | Technique | Expected Observation | Information Gained |

|---|---|---|---|

| ¹H | 1D NMR | Signals for -NH₂ and N-H protons. | Confirmation of proton environments. |

| ¹³C | 1D NMR | Distinct signals for each carbon in the purine ring. | Confirmation of the carbon skeleton. |

| ¹H-¹³C | 2D NMR (HETCOR, HMBC) | Correlation peaks linking specific protons to specific carbons. | Unambiguous assignment of molecular structure. |

| ¹H, ¹³C, ¹⁵N | Variable Temperature NMR | Changes in chemical shifts or signal averaging. | Analysis of tautomeric equilibrium and dynamics. |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound, thereby confirming its elemental composition.

In metabolic studies, MS is used to identify and characterize the products formed when the parent compound is processed by cellular enzymes. mdpi.com For instance, the thiol group is susceptible to oxidation, and MS can detect metabolites where the thiol (-SH) has been converted to a sulfinic acid (-SO₂H) or sulfonic acid (-SO₃H). By precisely measuring the mass increase, researchers can deduce the specific chemical modification. This approach is central to understanding the purine metabolic pathways and how they are affected by various conditions. mdpi.comresearchgate.net

| Compound | Molecular Formula | Modification | Expected Exact Mass (m/z) [M+H]⁺ |

|---|---|---|---|

| This compound | C₅H₆N₆S | Parent Compound | 183.0453 |

| Metabolite 1 | C₅H₆N₆O₂S | Oxidation (+2 Oxygen) | 215.0351 |

| Metabolite 2 | C₅H₆N₆O₃S | Oxidation (+3 Oxygen) | 231.0300 |

| Metabolite 3 | C₁₅H₂₁N₉O₆S₂ | Glutathione Conjugate | 488.1080 |

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule. The purine ring system of this compound has a characteristic UV absorbance profile that can be used for quantitative analysis and purity assessment. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, making UV spectroscopy a straightforward method for determining the compound's concentration in solution.